Bvanur

Enzyme Inhibition Kinetics Uridine Phosphorylase Pyrimidine Catabolism

Bvanur (CAS 104988-76-3), chemically 5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR), is a 5-substituted-2,2'-anhydrouridine nucleoside analog. It is distinguished from conventional antiviral nucleosides by its unique anhydro-bridged structure, which confers dual functionality: direct antiviral activity against herpes simplex virus type 1 (HSV-1) and potent inhibition of the pyrimidine catabolic enzyme uridine phosphorylase (UPase).

Molecular Formula C11H11BrN2O5
Molecular Weight 331.12 g/mol
CAS No. 104988-76-3
Cat. No. B025283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBvanur
CAS104988-76-3
Synonyms5-(2-bromovinyl)-2,2'-anhydrouridine
5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer
BVANUR
Molecular FormulaC11H11BrN2O5
Molecular Weight331.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr
InChIInChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1
InChIKeyUURPPMZODASUTN-HQNLTJAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bvanur (CAS 104988-76-3): A Dual-Action 2,2'-Anhydrouridine for Antiviral and Enzyme Inhibition Research


Bvanur (CAS 104988-76-3), chemically 5-(2-bromovinyl)-2,2'-anhydrouridine ([E]BVANUR), is a 5-substituted-2,2'-anhydrouridine nucleoside analog. It is distinguished from conventional antiviral nucleosides by its unique anhydro-bridged structure, which confers dual functionality: direct antiviral activity against herpes simplex virus type 1 (HSV-1) and potent inhibition of the pyrimidine catabolic enzyme uridine phosphorylase (UPase) [1]. This fixed, bicyclic architecture fundamentally alters its metabolic fate compared to flexible nucleoside analogs, making it primarily a biochemical tool for probing nucleoside metabolism and for potentiating the activity of other therapeutic nucleosides [2].

Why Bvanur Cannot Be Replaced by Generic Uridine Phosphorylase Inhibitors or Anti-HSV-1 Nucleosides


Generic substitution among nucleoside analogs is intrinsically unreliable due to the profound functional divergence driven by minor structural modifications. The Bvanur scaffold, a rigid 2,2'-anhydro-bridge, enforces a constrained conformation that is absent in flexible nucleoside inhibitors like cyclouridine (2,2'-anhydrouridine) or therapeutic agents like brivudine (BVDU) [1]. This structural rigidity is responsible for a 5-fold difference in UPase inhibitory potency compared to cyclouridine and completely alters the compound's susceptibility to catabolic enzymes . Unlike BVDU, which is rapidly cleaved to an inactive free base by thymidine phosphorylase (TPase), Bvanur is not a substrate for pyrimidine nucleoside phosphorylases and instead acts solely as an inhibitor, providing a unique metabolic profile that cannot be mimicked by generic alternatives [2].

Bvanur Product-Specific Quantitative Evidence Guide: Verified Differentiation in Enzyme Inhibition, Metabolism, and Antiviral Potency


Uridine Phosphorylase (UPase) Inhibition: Bvanur (Ki 450 nM) is 5-Fold More Potent and Metabolically Inert Compared to Parent Cyclouridine (Ki 2.3 µM)

Bvanur inhibits uridine phosphorylase with a Ki of 450 nM, making it a far more potent inhibitor than the widely used parent scaffold, cyclouridine (2,2'-anhydrouridine, CAS 3736-77-4), which has an apparent Ki of 2.268 µM . This represents a 5-fold greater affinity for the enzyme target. Critically, a key structural distinction separates the two: Bvanur is reported to not be a substrate for pyrimidine nucleoside phosphorylases, acting purely as an inhibitor [1]. In contrast, cyclouridine has been reported to act as both an inhibitor and a substrate, undergoing phosphorolysis at the anhydro bond at high enzyme concentrations, which complicates its use in vivo [2].

Enzyme Inhibition Kinetics Uridine Phosphorylase Pyrimidine Catabolism

Resistance to Pyrimidine Nucleoside Phosphorylase Catabolism: Bvanur is an Inhibitor, Not a Substrate, Unlike the Antiviral Drug Brivudine (BVDU)

A critical failure point for antiviral nucleosides is their rapid degradation by pyrimidine nucleoside phosphorylases (PyNP), including uridine phosphorylase (UPase) and thymidine phosphorylase (TPase). For instance, the antiviral drug brivudine (BVDU) is efficiently cleaved by both human and bacterial TPases into its antivirally inactive free base, (E)-5-(2-bromovinyl)uracil (BVU), limiting its efficacy [1]. Bvanur demonstrates a fundamentally superior resistance profile: it is not a substrate for these catabolic enzymes and instead acts as a potent inhibitor of UPase (Ki = 450 nM) [2]. By inhibiting the enzyme that would otherwise degrade it, Bvanur ensures its own metabolic stability and that of any co-administered pyrimidine nucleosides, a property BVDU does not possess.

Drug Metabolism Enzymatic Stability Antiviral Potentiation Pyrimidine Nucleoside Phosphorylase

Bvanur's In Vivo Isomerization to [Z]BVANUR Creates a Metabolically Distinct Profile Compared to 5-Ethyl-2,2'-anhydrouridine (ANEUR)

In vivo biotransformation introduces a significant point of differentiation among 5-substituted anhydrouridine analogs. [E]BVANUR undergoes a specific cis-trans isomerization in rats to form [Z]BVANUR, its sole identified metabolite [1]. This metabolite is not a product of catabolic cleavage, highlighting a novel clearance mechanism distinct from phosphorolysis. In contrast, the widely studied potent UPase inhibitor 5-ethyl-2,2'-anhydrouridine (ANEUR, Ki = 25-99 nM) has a markedly different metabolic profile, being primarily used for its high potency but lacking the specific isomerization pathway that characterizes Bvanur's in vivo fate [2]. Absorption of [E]BVANUR from the gastrointestinal tract after oral administration is minimal, while i.p. absorption is slow, further differentiating its pharmacokinetic profile from other analogs [1].

Pharmacokinetics Drug Metabolism Isomerization In Vivo Studies

Top Research Applications for Bvanur Driven by Its Non-Substrate, Inhibitor-Only Profile


Pharmacological Modulation of Fluoropyrimidine Chemotherapy

A primary application of Bvanur is as a biomodulator to improve the pharmacokinetic profile and therapeutic index of fluoropyrimidine drugs like 5-fluorouridine. Because Bvanur is not a substrate but a potent inhibitor of uridine phosphorylase (Ki 450 nM), it can prevent the catabolic clearance of the co-administered drug, elevating its plasma concentration and prolonging its exposure [1]. This strategy directly addresses a major resistance mechanism in chemotherapy: the rapid degradation of active pyrimidine analogs by UPase in tumors.

Mechanistic Tool for Nucleoside Catabolism Studies Requiring Pure Enzyme Inhibition

Unlike the parent compound cyclouridine, which exhibits a dual role as both a substrate and an inhibitor of pyrimidine nucleoside phosphorylases, Bvanur acts exclusively as an inhibitor [1]. This 'clean' pharmacological profile is critical for in vitro and in vivo experiments aimed at isolating the biological consequences of UPase inhibition. The absence of confounding substrate-level interactions allows researchers to attribute observed biological effects solely to the blockade of uridine cleavage, making Bvanur a superior chemical probe for investigating pyrimidine salvage pathways [2].

In Vivo Metabolic Studies Leveraging a Defined Single-Metabolite Profile

Bvanur's unique in vivo biotransformation, a specific cis-trans isomerization to a single metabolite ([Z]BVANUR) identified by HPLC, mass spectrometry, and NMR, offers a distinct advantage for complex metabolic studies [1]. This predictable, single-metabolite clearance provides a simplified pharmacokinetic model for quantifying bioavailability and clearance rates, eliminating the analytical complexity and variability associated with agents that produce multiple or unidentified metabolites. This property is particularly valuable for investigating structure-metabolism relationships within the 2,2'-anhydrouridine class [3].

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